

# Spectroscopic Profile of 2,3-Dimethyl-1,3-cyclohexadiene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dimethyl-1,3-cyclohexadiene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dimethyl-1,3-cyclohexadiene** (CAS RN: 4430-91-5), a cyclic conjugated diene. Due to the limited availability of experimentally derived  $^1\text{H}$  and  $^{13}\text{C}$  NMR and detailed IR spectral data in publicly accessible databases, this guide combines available mass spectrometry data with predicted NMR and IR data to offer a valuable resource for researchers. Detailed, synthesized experimental protocols for acquiring such data are also provided.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2,3-dimethyl-1,3-cyclohexadiene**.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>12</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	108.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Major Mass Fragments (m/z)	Relative Intensity	
108	100 (Molecular Ion)	<a href="#">[2]</a>
93	~80	<a href="#">[2]</a>
77	~40	<a href="#">[2]</a>
91	~35	<a href="#">[2]</a>
65	~20	<a href="#">[2]</a>

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.7	Singlet	2H	Olefinic Protons (H-1, H-4)
~2.1	Triplet	4H	Allylic Protons (H-5, H-6)
~1.7	Singlet	6H	Methyl Protons (2,3-CH <sub>3</sub> )

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (ppm)	Assignment
~128	Olefinic Carbons (C-1, C-4)
~125	Olefinic Carbons (C-2, C-3)
~25	Allylic Carbons (C-5, C-6)
~20	Methyl Carbons (2,3-CH <sub>3</sub> )

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3020	=C-H Stretch	Medium
2930-2850	C-H Stretch (Alkyl)	Strong
~1650	C=C Stretch (Conjugated)	Medium
~1450	CH <sub>2</sub> Bend	Medium
~1375	CH <sub>3</sub> Bend	Medium

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are synthesized from established methods for similar volatile organic compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the procedure for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2,3-dimethyl-1,3-cyclohexadiene**, which is a volatile liquid.

#### 1. Sample Preparation:

- Due to the volatility of the sample, all preparation steps should be carried out efficiently.
- In a clean, dry NMR tube, dissolve approximately 5-10 mg of **2,3-dimethyl-1,3-cyclohexadiene** in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).<sup>[5][6]</sup>

- Ensure the sample is completely dissolved to form a homogeneous solution.[\[5\]](#)
- Filter the solution through a pipette plugged with glass wool directly into the NMR tube to remove any particulate matter.[\[7\]](#)
- Cap the NMR tube securely to prevent evaporation.

## 2. Instrument Parameters ( $^1\text{H}$ NMR):

- Spectrometer: 400 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Time: ~2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

## 3. Instrument Parameters ( $^{13}\text{C}$ NMR):

- Spectrometer: 100 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Reference:  $\text{CDCl}_3$  solvent peak at 77.16 ppm.[8]

## Infrared (IR) Spectroscopy

This protocol details the acquisition of an FT-IR spectrum of the liquid sample.

### 1. Sample Preparation (Neat Liquid on Salt Plates):

- Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.
- Place a single drop of **2,3-dimethyl-1,3-cyclohexadiene** onto the surface of one salt plate.
- Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.
- Mount the salt plates in the spectrometer's sample holder.

### 2. Instrument Parameters (FT-IR):

- Spectrometer: Fourier Transform Infrared Spectrometer
- Accessory: Transmission
- Spectral Range: 4000-400  $\text{cm}^{-1}$ [9]
- Resolution: 4  $\text{cm}^{-1}$ [10]
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.[9]

## Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conditions for the analysis of **2,3-dimethyl-1,3-cyclohexadiene** by GC-MS, suitable for separation from isomers and identification.

## 1. Sample Preparation:

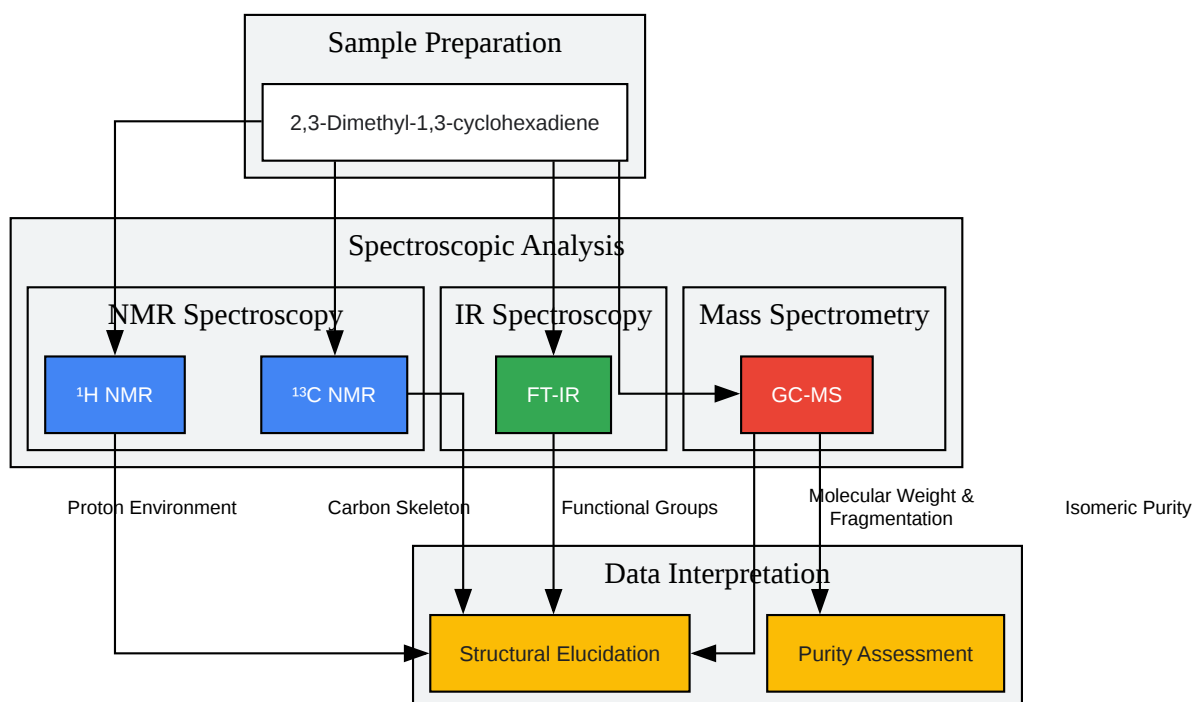
- Prepare a dilute solution of **2,3-dimethyl-1,3-cyclohexadiene** in a volatile solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

## 2. GC-MS Parameters:

- Gas Chromatograph: Agilent 7890A or similar
- Mass Spectrometer: Agilent 5975C or similar
- Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or a similar non-polar capillary column.[\[11\]](#)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[12\]](#)
- Injector Temperature: 250 °C[\[12\]](#)
- Injection Volume: 1  $\mu$ L
- Split Ratio: 50:1 to prevent column overloading.[\[13\]](#)
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes.
  - Ramp: Increase at 5 °C/min to 150 °C.
  - Hold: Hold at 150 °C for 2 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C[\[12\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[12\]](#)
- Mass Range: m/z 40-300

## Visualizations

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of **2,3-dimethyl-1,3-cyclohexadiene**.



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Caption: Workflow for the spectroscopic analysis of **2,3-dimethyl-1,3-cyclohexadiene**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)